molecular formula C6H5ClF2N2O2 B8036698 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8036698
M. Wt: 210.56 g/mol
InChI Key: IIPNQFICDFQNFB-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a chloro group at the 4th position, a difluoroethyl group at the 1st position, and a carboxylic acid group at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and difluoroethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
  • 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
  • 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-amine

Uniqueness

4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the carboxylic acid group at the 5th position, in particular, can impact its solubility and interaction with biological targets.

Properties

IUPAC Name

4-chloro-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O2/c7-3-1-10-11(2-4(8)9)5(3)6(12)13/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNQFICDFQNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Cl)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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